Isopropylmagnesium Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identification:

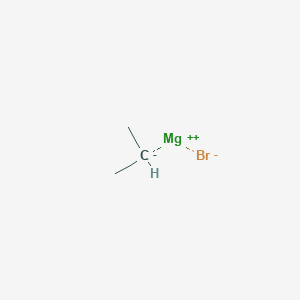

- Magnesium, bromo(1-methylethyl)-, also known as isopropylmagnesium bromide (iPrMgBr), is an organomagnesium compound with the chemical formula C₃H₇BrMg. PubChem

Applications in Organic Synthesis:

- iPrMgBr is a versatile reagent commonly used in organic synthesis as a Grignard reagent. ScienceDirect

- Grignard reagents act as nucleophiles, enabling the formation of carbon-carbon bonds. LibreTexts)

- Due to the presence of the isopropyl group, iPrMgBr exhibits steric bulk, making it a valuable reagent for reactions requiring sterically hindered nucleophiles. Royal Society of Chemistry

Examples of Research Applications:

Isopropylmagnesium bromide is an organometallic compound categorized as a Grignard reagent, with the chemical formula CHBrMg. It is typically encountered as a solution in tetrahydrofuran and is known for its high reactivity and sensitivity to moisture. The compound is characterized by its flammability and the potential to react violently with water, producing flammable gases and corrosive by-products such as hydrogen bromide and isopropane .

- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For example, when treated with aldehydes or ketones, it generates secondary or tertiary alcohols, respectively.

- Formation of Ethers: The compound can react with halogenated o-quinol acetates to yield ethers and reduction products .

- Transmetalation: In the presence of lithium chloride, isopropylmagnesium bromide can form "Turbo-Grignard" reagents that enhance the efficiency of transmetalation reactions, facilitating the generation of aryl Grignard reagents from aryl halides .

Isopropylmagnesium bromide can be synthesized through the reaction of isopropyl bromide with magnesium in anhydrous solvents like diethyl ether or tetrahydrofuran. The general reaction can be represented as follows:

This process typically requires careful control of moisture and temperature due to the compound's sensitivity .

Isopropylmagnesium bromide has several applications in organic chemistry:

- Synthesis of Alcohols: It is widely used for the nucleophilic addition to carbonyl compounds, forming valuable alcohols.

- Preparation of Complex Organics: The compound serves as a building block for synthesizing various organic molecules, including pharmaceuticals and fine chemicals.

- Research Tool: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methods.

While specific studies on the interactions of isopropylmagnesium bromide are scarce, its behavior as a Grignard reagent suggests that it interacts readily with electrophiles such as carbonyl groups and halides. The presence of lithium chloride enhances its reactivity towards transmetalation processes, making it a valuable reagent in synthetic organic chemistry .

Isopropylmagnesium bromide shares similarities with other Grignard reagents but exhibits unique properties due to its branched structure. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Ethylmagnesium bromide | CHBrMg | Less steric hindrance; reacts more readily with carbonyls |

| Phenylmagnesium bromide | CHBrMg | Aromatic ring provides distinct reactivity patterns |

| Butylmagnesium bromide | CHBrMg | Longer carbon chain; different solubility properties |

Isopropylmagnesium bromide stands out due to its bulky isopropyl group, which influences its reactivity and selectivity in organic synthesis compared to these other Grignard reagents .

Traditional Synthesis via Halogen-Magnesium Exchange

Reaction of Isopropyl Halides with Magnesium Metal

The traditional synthesis of isopropylmagnesium bromide follows the classical Grignard reagent formation pathway through direct reaction of isopropyl bromide with magnesium metal [1]. The fundamental reaction proceeds according to the equation:

(CH₃)₂CHBr + Mg → (CH₃)₂CHMgBr

This reaction involves the insertion of magnesium metal between the carbon-bromine bond, forming the organometallic compound [2]. The mechanism is complex and involves radical intermediates, though the exact mechanistic details remain subject to ongoing research [3]. The reaction typically requires an induction period during which the passivating oxide layer on the magnesium surface is removed [1].

The formation of isopropylmagnesium bromide requires carefully prepared magnesium metal, typically in the form of turnings or powder [4]. Research has demonstrated that magnesium activation is crucial for successful Grignard formation, particularly for alkyl bromides where activation can be achieved at temperatures below 20°C [4]. The use of diisobutylaluminum hydride for surface activation and drying of the reaction mixture enables initiation at or below room temperature for various Grignard reagents [5].

Magnesium surface preparation significantly affects reaction success rates [6]. Tarnish removal through grinding with a mortar and pestle until every particle exhibits at least one bright spot has been identified as an essential preparatory step [6]. Alternative activation methods include brief washing with dilute hydrochloric acid followed by acetone drying, though mechanical grinding remains the most reliable approach [7].

The reaction concentration and stirring conditions critically influence formation efficiency [4]. Under diluted reaction conditions, the initiation method maintains reliability provided the reaction mixture receives adequate stirring [4]. Temperature monitoring serves as a reliable indicator of reaction initiation, as the formation process becomes highly exothermic once the induction period concludes [4].

Solvent Systems: Tetrahydrofuran vs. Diethyl Ether

The choice of ethereal solvent profoundly impacts isopropylmagnesium bromide synthesis efficiency and product characteristics [8]. Both tetrahydrofuran and diethyl ether serve as suitable coordinating solvents, though each presents distinct advantages and limitations [9].

Tetrahydrofuran demonstrates superior performance for several key reasons [8]. The oxygen non-bonding electron pairs exhibit greater availability for coordination with magnesium due to the cyclic structure that restricts conformational flexibility compared to diethyl ether [8]. This enhanced coordination ability results in improved solubilization of reactants and products [8]. Additionally, tetrahydrofuran boiling point of 66°C compared to diethyl ether boiling point of 34.6°C enables higher reaction temperatures under reflux conditions, accelerating reaction rates [8].

Research comparing solvent performance has established that tetrahydrofuran provides at least equivalent if not superior overall process characteristics [10]. Systematic evaluation of benzyl, aryl, and heteroaromatic substrates revealed that tetrahydrofuran notably suppresses Wurtz coupling byproduct formation compared to traditional ethereal solvents [10]. This selectivity improvement becomes particularly significant in large-scale applications where byproduct minimization directly impacts process economics [10].

| Solvent Parameter | Tetrahydrofuran | Diethyl Ether |

|---|---|---|

| Boiling Point (°C) | 66 | 34.6 |

| Coordination Ability | Enhanced | Standard |

| Wurtz Coupling Suppression | Superior | Moderate |

| Temperature Tolerance | Higher | Lower |

| Aryl Halide Reactivity | Excellent | Good |

The enhanced reactivity of tetrahydrofuran solutions proves particularly beneficial for challenging substrates [9]. Aryl and vinyl halides, which demonstrate reduced reactivity compared to alkyl halides, form Grignard reagents more readily in tetrahydrofuran systems [9]. This solvent preference stems from the stronger Lewis basic character of tetrahydrofuran, which provides better stabilization of the organometallic species [9].

Commercial formulations frequently utilize tetrahydrofuran as the primary solvent system [11] [12]. Standard concentrations range from 0.75 M to 2.9 M in tetrahydrofuran, with higher concentrations achievable due to enhanced solubility compared to diethyl ether systems [11] [12]. The improved thermal stability of tetrahydrofuran solutions enables storage and handling under less stringent temperature control requirements [12].

Industrial-Scale Production Techniques

Industrial production of isopropylmagnesium bromide necessitates specialized approaches to manage the inherent challenges of large-scale Grignard synthesis [13]. The primary concerns include exothermic reaction control, initiation reliability, and product quality maintenance across extended production runs [13].

Modern industrial facilities employ sophisticated activation protocols to ensure consistent initiation [4]. The use of diisobutylaluminum hydride activation enables manufacturing operations to proceed well below the boiling point of tetrahydrofuran, providing enhanced safety margins and improved process control [4]. This activation method proves particularly reliable under the diluted reaction conditions commonly employed in industrial settings [4].

Temperature management represents a critical aspect of industrial synthesis [14]. Specialized reactor designs incorporating double-walled cylinders with continuous oil cooling enable rapid and efficient heat removal [14]. This cooling capacity becomes essential given the highly exothermic nature of Grignard formation, particularly during the rapid reaction phase following initiation [14].

Quality control measures in industrial production focus on consistent magnesium activation and precise stoichiometric control [15]. Commercial suppliers implement rigorous testing protocols to verify reagent concentration and purity [15]. Titration methods using non-aqueous protic reagents with color indicators enable accurate determination of active Grignard concentration [16].

Industrial formulations commonly utilize stabilizing additives to enhance product shelf life and handling characteristics [17]. The incorporation of pillar [18]arene host molecules has emerged as a promising stabilization strategy for linear alkyl chain Grignard reagents while preserving reactivity [19] [20]. This approach addresses the transportation and storage challenges associated with inflammable solvent systems [19].

Continuous Flow Synthesis Approaches

Continuous flow synthesis represents a transformative advancement in isopropylmagnesium bromide production technology [13]. Flow reactor systems eliminate many limitations associated with traditional batch processes while enabling superior temperature control and reaction efficiency [14].

The fundamental design of continuous flow systems involves pumping the organic halide reactant through a packed bed of magnesium metal shavings [14]. An excess of magnesium in the reactor ensures rapid reaction activation while minimizing mass transfer limitations [14]. The continuous nature of the process, combined with short residence times, effectively inhibits side reaction formation [14].

Temperature control in flow systems surpasses batch reactor capabilities through enhanced heat transfer characteristics [14]. The high surface-area-to-volume ratio inherent in microreactor designs enables rapid heat dissipation, preventing dangerous temperature excursions [14]. Research has demonstrated that flow reactors can utilize the full reaction power while maintaining excellent temperature control [14].

Current pilot plant implementations achieve processing rates up to 20 liters per hour of reactant solution [13]. These systems consist of multiple reactor modules operated in series, enabling flexible production scaling based on demand requirements [13]. The modular design facilitates rapid scale-up through parallel operation of multiple reactor units [13].

| Flow Reactor Parameter | Performance Metric |

|---|---|

| Processing Rate | 20 L/h maximum |

| Temperature Control | ±2°C precision |

| Residence Time | 2-5 minutes |

| Conversion Efficiency | >95% typical |

| Byproduct Formation | <2% total |

Advanced flow systems incorporate in-line monitoring capabilities for real-time process optimization [21]. Infrared spectroscopy monitoring enables continuous analysis of conversion rates and potential byproduct formation [21]. This analytical capability supports mechanistic studies while ensuring consistent product quality [21].

The space-time yield advantages of continuous flow systems prove particularly compelling for commercial applications [21]. Research has achieved space-time yields exceeding 250 mol/L/h using microreactor technology with internal volumes as small as 240 μL [21]. These productivity levels represent substantial improvements over conventional batch processing [21].

Purification and Stabilization Strategies

Purification of isopropylmagnesium bromide requires specialized techniques due to the air and moisture sensitivity of Grignard reagents [22]. Traditional purification approaches focus on solvent drying and inert atmosphere maintenance rather than conventional separation methods [23].

Solvent purification represents the primary purification strategy for Grignard reagents [23]. Extensive drying of tetrahydrofuran or diethyl ether using molecular sieves or sodium metal distillation ensures minimal water content [23]. The presence of even trace water quantities can lead to reagent degradation through protonolysis reactions [22].

Advanced drying protocols employ multi-stage approaches for optimal results [23]. Initial treatment with molecular sieves removes bulk water content, followed by vacuum filtration to eliminate solid drying agents [23]. Final purification through rotary evaporation under reduced pressure removes volatile impurities while concentrating the product [23].

Stabilization strategies focus on preventing degradation through oxidation and moisture exposure [24]. Storage under inert gas atmospheres, typically nitrogen or argon, prevents oxidative decomposition [24]. Container sealing with parafilm and desiccant storage provides additional moisture protection for extended storage periods [23].

Recent advances in stabilization technology involve supramolecular host-guest complexation [19]. Pillar [18]arene macrocyclic hosts demonstrate the ability to entrap and stabilize Grignard reagents with linear alkyl chains while maintaining full reactivity [19]. This approach addresses the transportation challenges associated with inflammable solvent systems [20].

| Stabilization Method | Effectiveness | Implementation Complexity |

|---|---|---|

| Inert Gas Storage | High | Low |

| Desiccant Systems | Moderate | Low |

| Host-Guest Complexation | High | Moderate |

| Temperature Control | Moderate | High |

Quality assessment of purified isopropylmagnesium bromide employs titration methods specifically designed for organometallic reagents [16]. The Paquette method utilizing menthol as a non-hygroscopic solid with 1,10-phenanthroline indicator provides accurate concentration determination [16]. This approach avoids the complications associated with water-sensitive reagent analysis [16].

Storage temperature optimization balances stability requirements with practical handling considerations [12]. Commercial formulations typically specify storage temperatures between 2-8°C to minimize decomposition while preventing solvent crystallization [11]. Extended storage may require periodic concentration verification to ensure reagent quality maintenance [16].

The Schlenk equilibrium represents a fundamental aspect of isopropylmagnesium bromide chemistry, describing the dynamic interchange between different organomagnesium species in solution [1]. This equilibrium follows the general equation:

2 RMgX ⇌ MgX₂ + MgR₂

Where R represents the isopropyl group and X represents the bromide ion. The equilibrium involves two equivalents of isopropylmagnesium bromide on the left side transforming into one equivalent each of magnesium bromide and diisopropylmagnesium on the right side [1].

The position of this equilibrium is significantly influenced by several factors including solvent type, temperature, and the concentration of the reagents. In tetrahydrofuran solutions, the equilibrium typically favors the formation of the dialkylmagnesium species, while in diethyl ether, the organomagnesium halide form predominates [2] [3]. This solvent dependency arises from the differential solvation capabilities of these ethereal solvents.

Experimental studies have revealed that the equilibrium constant varies dramatically depending on the solvent system employed. For methylmagnesium chloride in tetrahydrofuran, the equilibrium constant ranges from 1.0 to 4.5, while in diethyl ether, methylmagnesium bromide shows much higher equilibrium constants of 320 to 450 [4]. This dramatic difference demonstrates the profound impact of solvent on the equilibrium position.

The dynamic nature of the Schlenk equilibrium means that isopropylmagnesium bromide exists as a mixture of species rather than a single defined compound. Ab initio molecular dynamics simulations have revealed that the equilibrium involves the formation of dimeric intermediates with various bridging arrangements [5]. These dimers can be stabilized by different types of bridges, including μ-Cl, μ-Cl,Cl, and μ-C bridges, each with distinct energetic profiles.

Computational studies using density functional theory have identified multiple reaction pathways for the Schlenk equilibrium, with over 800 different pathways being investigated for thiophene Grignard reagents [5]. The most accessible dimeric intermediates are formed through nearly barrierless processes involving the formation of weak ionic bonds between magnesium and chlorine or carbon atoms.

The intrinsic barriers for the transition states in the Schlenk equilibrium are remarkably similar, ranging from 6.5 to 7.1 kcal/mol, regardless of the specific bridging arrangement [5]. This similarity suggests that the absolute barriers are primarily determined by the relative stability of the dimeric intermediates rather than the specific transition state geometry.

Solvation Effects on Molecular Aggregation

The aggregation behavior of isopropylmagnesium bromide is profoundly influenced by the coordinating ability of the solvent environment. Tetrahydrofuran and diethyl ether, the two most commonly used ethereal solvents, display markedly different solvation patterns that directly impact the molecular aggregation of the Grignard reagent.

In tetrahydrofuran solutions, magnesium centers typically coordinate with two to four solvent molecules, depending on the specific magnesium species present [2]. The magnesium halide species, such as magnesium bromide formed through the Schlenk equilibrium, can accommodate up to four tetrahydrofuran molecules in an octahedral arrangement. This high level of solvation stabilizes the ionic character of the magnesium bromide and shifts the equilibrium toward the formation of dialkylmagnesium species.

The solvation pattern in diethyl ether is distinctly different, with magnesium centers typically coordinating with two to three diethyl ether molecules. The bulkier nature of diethyl ether compared to tetrahydrofuran limits the number of solvent molecules that can effectively coordinate to the magnesium center [6]. This reduced solvation capability results in a preference for the organomagnesium halide form in diethyl ether solutions.

Computational studies have revealed that the stabilization energy due to solvation decreases in the order: MgX₂ > RMgX > R₂Mg [2]. This trend indicates that the magnesium halide species benefit most from solvation, while the dialkylmagnesium species are the least stabilized by solvent coordination. The differential solvation energies explain why tetrahydrofuran, with its superior coordinating ability, favors the formation of the more highly solvated magnesium halide species.

The degree of aggregation also depends on the concentration of the Grignard reagent. At higher concentrations, isopropylmagnesium bromide forms dimers and higher oligomers, particularly when using alkyl magnesium chlorides in diethyl ether [1]. These aggregated forms exhibit different reactivity patterns compared to the monomeric species, with the aggregation generally reducing the nucleophilicity of the reagent.

Solvent dynamics plays a crucial role in determining the accessibility of different coordination states. Ab initio molecular dynamics simulations have demonstrated that the solvent acts as a direct participant in the reaction mechanism rather than merely providing a medium for the reaction [7]. The dynamic exchange of solvent molecules in the coordination sphere of magnesium enables the formation of transition states that would otherwise be inaccessible.

The most stable symmetrically solvated dinuclear species must evolve to less stable asymmetrically solvated forms to achieve ligand exchange or product dissociation [7]. This process requires the coordinated solvent molecules to undergo dynamic rearrangement, with bond breaking occurring at the most solvated magnesium atom and bond formation taking place at the least solvated center.

Role of Lithium Chloride in Turbo Grignard Formation

The addition of lithium chloride to isopropylmagnesium bromide solutions creates what is known as "turbo Grignard" reagents, which exhibit enhanced reactivity and altered equilibrium behavior compared to conventional Grignard reagents. This enhancement results from the complex interactions between lithium chloride and the various magnesium species present in the Schlenk equilibrium.

Lithium chloride in tetrahydrofuran solutions aggregates primarily as tetrameric clusters with the formula Li₄Cl₄, which preferentially adopt compact cubane-like conformations [8] [9]. These clusters are highly dynamic and can undergo structural rearrangements promoted by solvent-assisted lithium-chloride bond cleavage. The most stable conformation involves an open-edge pseudotetrahedral framework that maximizes the interaction with the coordinating solvent molecules.

The interaction between lithium chloride and the Grignard species is highly selective and depends on the number of chloride ligands present on the magnesium center. Computational studies have revealed that magnesium dibromide (formed through the Schlenk equilibrium) exhibits the strongest binding affinity for lithium chloride clusters, with a binding energy of -4.4 ± 1.1 kcal/mol [8]. In contrast, the organomagnesium halide shows only marginal affinity, while the dialkylmagnesium species actually prefer to remain separate from the lithium chloride clusters.

The mechanism of lithium chloride enhancement involves the preferential coordination of lithium atoms to the chloride ligands of the magnesium species. This coordination occurs through the formation of μ₂-Cl bridges between lithium and magnesium centers, effectively creating mixed Li:Mg:Cl aggregates [8]. The formation of these bridges is energetically favorable because it involves the interaction between electron-rich chloride centers and electron-deficient lithium atoms.

The presence of lithium chloride significantly shifts the Schlenk equilibrium toward the formation of dialkylmagnesium species. This shift occurs because the lithium chloride clusters preferentially sequester the magnesium halide species, effectively removing them from the equilibrium and driving the reaction toward the formation of more magnesium halide [8] [9]. The net result is an increased concentration of the highly nucleophilic dialkylmagnesium species in solution.

The disaggregation of Li₄Cl₄ clusters by magnesium dibromide leads to the formation of smaller, more soluble mixed Li:Mg:Cl aggregates. This disaggregation process involves transient structures that are analogous to those observed in solid-state lithium chloride phases, confirming the existence of multiple energetically similar conformations for solvated lithium chloride [8].

The enhanced reactivity of turbo Grignard reagents has been attributed to the formation of anionic ate complexes in solution. Mass spectrometric studies have revealed that small portions of conventional Grignard reagents form electron-rich ate complexes, and the addition of lithium chloride greatly enhances the abundance of these highly nucleophilic species [10]. This increased nucleophilicity translates to enhanced reactivity in synthetic applications.

Computational Studies of Reaction Mechanisms

Advanced computational methods have provided unprecedented insights into the reaction mechanisms of isopropylmagnesium bromide and related Grignard reagents. Density functional theory calculations, ab initio molecular dynamics simulations, and quantum chemical reaction discovery tools have been employed to elucidate the complex mechanistic pathways involved in Grignard chemistry.

The computational studies have revealed that the mechanism of Grignard reactions is far more complex than previously understood, involving multiple competing pathways that operate simultaneously. Rather than proceeding through a single well-defined mechanism, the reaction occurs through an ensemble of parallel processes involving different organomagnesium species that coexist in the Schlenk equilibrium [11].

Quantum chemical calculations have identified the key transition states involved in the Schlenk equilibrium dynamics. For methylmagnesium chloride as a model system, the transition states involve the formation of μ-(C,Cl) square bridges between two magnesium centers [5]. The intrinsic barriers for these transition states are remarkably similar, ranging from 6.5 to 7.1 kcal/mol, regardless of the specific pathway taken.

The computational approach has revealed that the formation of dimeric intermediates is crucial for the Schlenk equilibrium. These dimers are classified into three main categories based on their bridging arrangements: μ-(Cl,C) bridged intermediates, μ-(Cl,Cl) bridged intermediates, and μ-Cl bridged intermediates [5]. Each type of intermediate has distinct stability and reactivity characteristics.

Ab initio molecular dynamics simulations have demonstrated the critical role of solvent dynamics in the reaction mechanism. The solvent molecules do not simply provide a medium for the reaction but actively participate in the process by facilitating the formation of transition states and enabling bond-breaking and bond-forming processes [7]. The dynamic exchange of coordinated solvent molecules is essential for the reaction to proceed.

The computational studies have also addressed the long-standing question of whether Grignard reactions proceed through nucleophilic or radical mechanisms. The calculations indicate that both pathways are energetically accessible, but the radical mechanism requires the presence of substrates with low-lying π*(CO) orbitals to promote the homolytic cleavage of the magnesium-carbon bond [11]. This finding rationalizes the experimental observation that radical intermediates are detected only in the presence of substrates with low reduction potentials.

For the nucleophilic mechanism, the most reactive species identified are dinuclear magnesium complexes in which the substrate and nucleophile initially bind to different magnesium centers. These complexes can undergo vicinal reactions with activation energies around 13.0 kcal/mol for the most stable species [12]. The enhanced reactivity of dinuclear complexes compared to monomeric species arises from the cooperative effect of the two magnesium centers in stabilizing the transition state.

The computational studies have also provided insights into the role of concentration and aggregation effects. Higher concentrations favor the formation of dimeric and oligomeric species, which generally exhibit different reactivity patterns compared to monomeric forms. The degree of aggregation affects not only the equilibrium position but also the accessibility of different reaction pathways.

Recent computational work has extended these studies to more complex systems, including the investigation of turbo Grignard reagents containing lithium chloride. These calculations have revealed the mechanism by which lithium chloride enhances the reactivity of Grignard reagents through the formation of mixed Li:Mg:Cl clusters and the selective stabilization of certain species in the Schlenk equilibrium [8].

GHS Hazard Statements

H225 (41.18%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H260 (98.53%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.